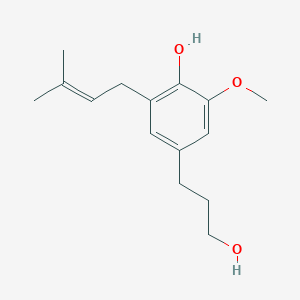

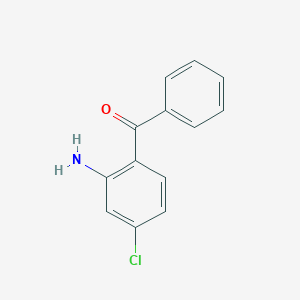

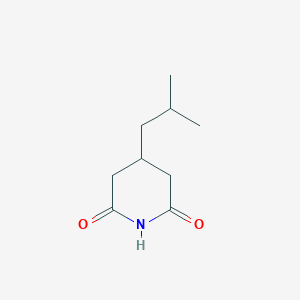

4-(2-Methylpropyl)piperidine-2,6-dione

描述

The compound "4-(2-Methylpropyl)piperidine-2,6-dione" is a derivative of the piperidine-2,6-dione family, which is known for its potential in pharmaceutical applications. Piperidine-2,6-diones are a class of compounds that have been extensively studied due to their relevance in drug development and their presence in various natural products .

Synthesis Analysis

The synthesis of piperidine-2,6-dione derivatives often involves traditional carbonyl compound transformations or novel anionic enolate rearrangements. These methods allow for the preparation of structurally diverse compounds in both racemic and enantiopure forms. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has been achieved, and the enantiomers of these compounds have been separated using HPLC or by crystallization . Similarly, an improved synthesis method has been described for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which can be adapted to prepare homologues with various alkyl substituents .

Molecular Structure Analysis

The molecular structure of piperidine-2,6-dione derivatives can be complex, with the piperidine ring forming dihedral angles with attached moieties. For example, in the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)piperidin-2,6-dione, the piperidine ring makes significant dihedral angles with the phenyl and phenylamine groups, indicating the flexibility and conformational diversity of these molecules .

Chemical Reactions Analysis

Piperidine-2,6-dione derivatives can participate in various chemical reactions due to their reactive carbonyl groups and the presence of other functional groups. The reactivity profiles of these dione-type molecules make them suitable for constructing functionalized piperidine systems with high synthetic potential. These reactions are crucial for the development of pharmaceutically relevant compounds and the synthesis of natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-2,6-dione derivatives are influenced by their molecular structure and substituents. For example, the presence of alkyl substituents can significantly affect the inhibitory activity of these compounds against enzymes like human placental aromatase. The inhibitory potency can vary with different alkyl chain lengths, as seen in the Ki values for various derivatives . Additionally, the crystal structure analysis reveals inter- and intramolecular hydrogen interactions, which can impact the solubility, stability, and overall physical properties of these compounds .

科学研究应用

Enantiomeric Separation and Synthesis

- Chiral Separation : Piperidine-2,6-dione derivatives, including similar structures, have been studied for their enantiomeric separation using liquid chromatography, indicating applications in chiral drug analysis and synthesis (Overbeke et al., 1997).

- Synthesis of Aminoglutethimide Analogues : Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones shows potential applications in creating inhibitors of estrogen biosynthesis, which could have implications in cancer treatment (Hartmann & Batzl, 1986).

Chemical Properties and Applications

- One-Pot Synthesis : A study discusses the one-pot synthesis of Nα-urethane-protected β- and γ-amino acids using a similar piperidine-2,6-dione derivative, highlighting its utility in efficient chemical synthesis (Cal et al., 2012).

- Crystal Structure Analysis : Research on the crystal structure of related piperidine-2,6-dione compounds offers insights into molecular configurations, beneficial for material science and drug design (Rajnikant et al., 2010).

Pharmaceutical Research

- Inhibition of Aromatase : Studies on analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase emphasize the potential pharmaceutical applications in treating estrogen-dependent diseases (Leung et al., 1987).

- Antipsychotic Properties : Research on piperidine‐2,6‐dione‐piperazine derivatives demonstrates their potential as multireceptor atypical antipsychotics, indicating a role in mental health treatments (Chen et al., 2012).

安全和危害

未来方向

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis. A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention and will likely continue to be a focus of future research.

属性

IUPAC Name |

4-(2-methylpropyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQPQLVCOZGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)piperidine-2,6-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)